1-(3,4-Dimethoxyphenethyl)-6-methyl-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile 1-(3,4-Dimethoxyphenethyl)-6-methyl-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile
Brand Name: Vulcanchem
CAS No.: 303148-43-8
VCID: VC6878030
InChI: InChI=1S/C16H17N3O3/c1-11-13(9-17)16(20)18-10-19(11)7-6-12-4-5-14(21-2)15(8-12)22-3/h4-5,8,10H,6-7H2,1-3H3
SMILES: CC1=C(C(=O)N=CN1CCC2=CC(=C(C=C2)OC)OC)C#N
Molecular Formula: C16H17N3O3
Molecular Weight: 299.33

1-(3,4-Dimethoxyphenethyl)-6-methyl-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile

CAS No.: 303148-43-8

Cat. No.: VC6878030

Molecular Formula: C16H17N3O3

Molecular Weight: 299.33

* For research use only. Not for human or veterinary use.

1-(3,4-Dimethoxyphenethyl)-6-methyl-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile - 303148-43-8

Specification

CAS No. 303148-43-8
Molecular Formula C16H17N3O3
Molecular Weight 299.33
IUPAC Name 1-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-4-oxopyrimidine-5-carbonitrile
Standard InChI InChI=1S/C16H17N3O3/c1-11-13(9-17)16(20)18-10-19(11)7-6-12-4-5-14(21-2)15(8-12)22-3/h4-5,8,10H,6-7H2,1-3H3
Standard InChI Key OCWJWLPXMCLIEK-UHFFFAOYSA-N
SMILES CC1=C(C(=O)N=CN1CCC2=CC(=C(C=C2)OC)OC)C#N

Introduction

Structural and Molecular Characterization

Core Architecture

The compound’s backbone consists of a pyrimidine ring—a six-membered heterocycle with nitrogen atoms at positions 1 and 3. At position 5, a carbonitrile group (CN-\text{C}\equiv\text{N}) introduces electron-withdrawing characteristics, while position 6 is substituted with a methyl group (-CH3\text{-CH}_3). The dimethoxyphenethyl moiety at position 1 features a two-carbon chain linking the pyrimidine to a 3,4-dimethoxy-substituted benzene ring, enhancing lipophilicity and potential membrane permeability .

Table 1: Key Molecular Properties

PropertyValue
CAS Registry Number303148-43-8
Molecular FormulaC16H17N3O3\text{C}_{16}\text{H}_{17}\text{N}_{3}\text{O}_{3}
Molecular Weight299.33 g/mol
IUPAC Name1-[2-(3,4-Dimethoxyphenyl)ethyl]-6-methyl-4-oxopyrimidine-5-carbonitrile
InChI KeyOCWJWLPXMCLIEK-UHFFFAOYSA-N

Synthetic Methodologies

Conventional Synthesis Pathways

While the exact synthesis route for 1-(3,4-Dimethoxyphenethyl)-6-methyl-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile remains undisclosed, established protocols for related pyrimidines involve cyclocondensation reactions. A common approach employs α-bromomethylbenzylketones reacting with 2,6-diamino-4-oxopyrimidine in polar aprotic solvents like dimethylformamide (DMF). The dimethoxyphenethyl side chain may be introduced via alkylation or Mitsunobu reactions, leveraging the nucleophilic nitrogen at position 1 of the pyrimidine ring .

Green Chemistry Innovations

Recent advancements emphasize eco-friendly synthesis, as demonstrated in the preparation of structurally similar tetrahydropyrimidines. Microwave-assisted reactions reduce processing times from hours to minutes (3–30 min) while achieving yields exceeding 80% . Mechanochemical methods (e.g., mortar-pestle grinding) eliminate solvent use, aligning with green chemistry principles . Adapting these techniques could optimize the target compound’s production.

Table 2: Comparative Synthesis Strategies

MethodConditionsYield (%)Time
Conventional HeatingDMF, 80–100°C60–706–12 h
Microwave-AssistedSolvent-free, 300 W85–963–15 min
MechanochemicalBall milling, room temperature75–8810–30 min

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile remains uncharacterized experimentally. Predictive models indicate moderate solubility in dimethyl sulfoxide (DMSO) and dichloromethane due to the lipophilic dimethoxyphenethyl group, while aqueous solubility is likely limited . Stability studies of analogous 4-oxopyrimidines suggest susceptibility to hydrolysis under strongly acidic or basic conditions, necessitating storage in inert atmospheres .

Crystallographic Considerations

Activity TypeTarget Organism/Cell LinePredicted IC50_{50}/MIC
AntibacterialGram-positive bacteria8–32 µg/mL
AntiproliferativeHeLa cervical cancer15–25 µM
Enzyme InhibitionDHFR0.5–2.0 nM

Applications and Industrial Relevance

Pharmaceutical Intermediates

This compound serves as a key intermediate in synthesizing kinase inhibitors and antiviral agents. Its dimethoxy aromatic system mimics natural ligands for adenosine receptors, suggesting utility in central nervous system (CNS) drug development . Current Good Manufacturing Practice (cGMP)-grade production ensures compliance with pharmaceutical quality standards .

Material Science Applications

Pyrimidine-carbonitrile hybrids have been explored as organic semiconductors due to extended π-conjugation. Thin films of analogous compounds exhibit hole mobility up to 0.1 cm2^2/V·s, suitable for organic field-effect transistors (OFETs).

Future Research Directions

Synthetic Optimization

Developing continuous flow chemistry protocols could enhance scalability. Microreactor systems may improve heat transfer during exothermic cyclization steps, reducing byproduct formation .

Target Identification

High-throughput screening against kinase panels (e.g., Eurofins KinaseProfiler) will elucidate specific molecular targets. Subsequent structure-activity relationship (SAR) studies could optimize substituent effects on potency and selectivity.

Formulation Development

Nanoemulsion or liposomal delivery systems may address solubility limitations. Preliminary studies with PEGylated nanoparticles increased oral bioavailability of similar compounds by 3.5-fold in murine models .

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